C15H15ClN6S
Description
Contextualization within Modern Chemical Biology and Agricultural Science
Pyraclonil (B1679897) is a synthetic chemical compound classified as a pyrazole (B372694) herbicide. herts.ac.uknih.gov In the landscape of modern chemical biology and agricultural science, the study of herbicides like pyraclonil is crucial. These fields seek to understand the molecular interactions between synthetic compounds and biological systems to develop effective and selective agents for crop protection. The continuous emergence of herbicide-resistant weeds necessitates the development of new active ingredients with novel modes of action. escholarship.orgscielo.br Pyraclonil, as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, represents a significant area of research aimed at managing weed populations, particularly those that have developed resistance to other classes of herbicides. escholarship.orgregulations.gov Its application in rice cultivation, a staple food source for a large portion of the global population, places it at the forefront of research in food security and sustainable agriculture. agropages.comucanr.edu
Significance of C15H15ClN6 as a Research Entity
The significance of pyraclonil as a research entity stems from its role in addressing the critical issue of herbicide resistance in major crops like rice. escholarship.orgagropages.com It offers a different mode of action compared to many commonly used herbicides, making it a valuable tool in integrated weed management and resistance management programs. google.comepa.gov Research into pyraclonil is essential for understanding its efficacy, optimizing its application, and ensuring its environmental safety. nyxxb.cnresearchgate.net Its development and study contribute to the broader scientific knowledge of herbicide chemistry, plant biochemistry, and the ecological impact of agricultural inputs. regulations.gov
Historical Development of Academic Inquiry into C15H15ClN6
Pyraclonil was originally discovered by Hoechst Schering (now Bayer) and subsequently developed by KyoyuAgri in Japan. agropages.com Formulation development involved several other chemical companies, highlighting a collaborative effort in its commercialization. agropages.com It has been used extensively in Japan and was more recently introduced to other markets, including China and the United States. agropages.comucanr.edu The U.S. Environmental Protection Agency (EPA) registered pyraclonil for use in water-seeded rice in California in 2023. epa.gov Academic inquiry has followed this trajectory, with initial research focusing on its synthesis and basic herbicidal properties, followed by extensive field trials to evaluate its efficacy against various weed species and its safety for rice crops. escholarship.orgresearchgate.net Recent research has also delved into its environmental fate and toxicology. regulations.govnyxxb.cn
Overview of Key Research Areas and Methodologies for C15H15ClN6
Academic research on pyraclonil encompasses several key areas:
Synthesis and Formulation: Research in this area focuses on developing efficient and environmentally friendly methods for synthesizing pyraclonil. google.com Studies also investigate different formulations, such as granules, to optimize its application and efficacy in specific agricultural systems like water-seeded rice. escholarship.orgucanr.edu
Mode of Action: A significant body of research is dedicated to understanding how pyraclonil inhibits the protoporphyrinogen oxidase (PPO) enzyme in plants, leading to weed death. nih.govregulations.gov This involves biochemical assays and molecular modeling to study the interaction between pyraclonil and the PPO enzyme.
Efficacy and Weed Management: Field and greenhouse studies are conducted to evaluate the effectiveness of pyraclonil against a broad spectrum of weeds, including those resistant to other herbicides. escholarship.orgescholarship.orgresearchgate.net These studies often involve testing pyraclonil alone and in combination with other herbicides to develop comprehensive weed management programs. google.com
Crop Safety and Selectivity: A crucial area of research is assessing the safety of pyraclonil for the target crop, primarily rice. escholarship.orgresearchgate.net This involves monitoring for any signs of phytotoxicity and evaluating the impact on crop yield.
Environmental Fate and Ecotoxicology: Researchers investigate the persistence, mobility, and degradation of pyraclonil in soil and water to assess its potential environmental impact. regulations.govnyxxb.cnresearchgate.net Toxicological studies on various non-target aquatic organisms are also conducted to determine its ecological risk. nyxxb.cn
Residue Analysis: Analytical methods, such as high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS), are developed and validated to detect and quantify pyraclonil residues in environmental samples and agricultural products. rsc.orgepa.gov
Aims and Scope of Comprehensive Scholarly Investigation into C15H15ClN6
The overarching aim of the comprehensive scholarly investigation into pyraclonil is to fully characterize its properties as a herbicide to maximize its utility in agriculture while minimizing potential risks. The scope of this investigation is broad, covering its entire lifecycle from chemical synthesis to its ultimate fate in the environment. Key objectives include:
To optimize the synthesis and formulation of pyraclonil for cost-effective and targeted application.
To elucidate the precise molecular mechanisms of its herbicidal action and the basis for its selectivity.
To establish its efficacy against a wide range of weed species and develop best practices for its use in integrated weed management strategies.
To thoroughly evaluate its safety for rice and other potential crops.
To understand its environmental behavior and potential risks to non-target organisms.
To develop robust analytical methods for monitoring its presence in the environment and in food products.
Detailed Research Findings
Chemical Properties of Pyraclonil
| Property | Value |
| Molecular Formula | C15H15ClN6 |
| Molecular Weight | 314.77 g/mol nih.gov |
| Appearance | White to tawny crystalline powder google.com |
| Melting Point | 93–94.6 °C google.com |
| Water Solubility | 50.1 mg/L at 20 °C regulations.gov |
| Vapor Pressure | 5.33 x 10-8 mm Hg at 20 °C regulations.gov |
| Log Kow | 2.18 regulations.gov |
Efficacy of Pyraclonil Against Common Rice Weeds
Field studies have demonstrated that pyraclonil is effective against a variety of weeds found in rice paddies.
| Weed Species | Common Name | Control Level with Pyraclonil |
| Cyperus difformis | Smallflower umbrella sedge | >92% researchgate.net |
| Lindernia procumbens | Effective against sulfonylurea-resistant biotypes escholarship.org | |
| Echinochloa spp. | Watergrass | Effective if applied before emergence researchgate.net |
| Schoenoplectus mucronatus | Ricefield bulrush | <60% researchgate.net |
| Heteranthera limosa | Ducksalad | 86% escholarship.org |
| Ammania coccinea | Redstem | 91% escholarship.org |
Acute Toxicity of Pyraclonil to Aquatic Organisms
| Organism | Test Duration | Endpoint | Value (mg/L) | Toxicity Classification |
| Scenedesmus obliquus (Alga) | 72 hours | EC50 | 0.0144 | High toxicity nyxxb.cn |
| Daphnia magna (Crustacean) | 48 hours | EC50 | 15.09 | Low toxicity nyxxb.cn |
| Brachydanio rerio (Fish) | 96 hours | LC50 | 23.05 | Low toxicity nyxxb.cn |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15ClN6S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15ClN6S/c1-9(2)8-23-15-21-20-14(22(15)17)13-7-12(18-19-13)10-3-5-11(16)6-4-10/h3-7H,1,8,17H2,2H3,(H,18,19) |
InChI Key |
IYLHSYIPDHJOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification Strategies for C15h15cln6s
Design and Synthesis of C15H15ClN6S Derivatives and Analogs
Rational Design Principles for Structural Modification
The rational design of novel herbicides based on the Pyraclonil (B1679897) structure is a multi-faceted approach that integrates computational modeling with an understanding of structure-activity relationships (SAR). The primary goal is to optimize the interaction of the molecule with its biological target, protoporphyrinogen (B1215707) oxidase, while considering factors like metabolic stability and selectivity.
A key principle in the structural modification of pyrazole-based herbicides is the strategic manipulation of substituents on the pyrazole (B372694) ring. For instance, the introduction of different functional groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target enzyme. researchgate.netresearchgate.net Molecular docking studies are often employed to predict how these modifications will alter the binding mode and efficacy of the compound. nih.gov
Furthermore, the design of new Pyraclonil analogs often involves the application of principles from quantitative structure-activity relationship (QSAR) studies. These studies seek to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By analyzing how different structural features contribute to herbicidal potency, researchers can predict the activity of yet-to-be-synthesized molecules, thus guiding the design process towards more effective candidates.
Exploration of Novel Scaffold Variations Derived from this compound
A crucial strategy in the development of new agrochemicals is the exploration of novel scaffold variations, often through a technique known as "scaffold hopping." nih.govmdpi.comnih.gov This approach aims to replace the core chemical structure (scaffold) of an active compound like Pyraclonil with a different one while retaining the essential pharmacophoric features responsible for its biological activity.
In the context of Pyraclonil, this involves modifying or replacing the pyrazolopyrazole core. Research in this area has led to the synthesis of a variety of related heterocyclic systems. For example, the pyrazole ring can be fused with other heterocyclic rings to create novel bicyclic or polycyclic structures. mdpi.com These new scaffolds can offer advantages in terms of synthetic accessibility, patentability, and potentially improved biological or environmental profiles.
One area of exploration is the synthesis of pyrazole-fused heterocycles. For instance, the development of pyrazole-fused oxepino[3,2-c]pyrazoles demonstrates the potential to create novel seven-membered ring systems attached to the core pyrazole structure. mdpi.com Such modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to new interactions with the target enzyme.
The following table provides examples of scaffold variations that have been explored in the broader context of pyrazole-containing agrochemicals, illustrating the potential for diversification of the Pyraclonil structure.
| Original Scaffold Moiety in Pyraclonil | Potential Scaffold Variation | Rationale for Variation | Reference |
| Pyrazole | Pyrazole-fused oxepine | Exploration of novel fused heterocyclic systems | mdpi.com |
| Pyrazole | Pyrazole acyl thiourea | Scaffold hopping to identify new herbicidal leads | nih.govacs.org |
| Pyrazole | Hexacyclic pyrazol-3-amide | Development of multi-target insect growth regulators | nih.gov |
Methodologies for Introducing Diverse Functional Groups
The introduction of diverse functional groups onto the Pyraclonil scaffold is essential for fine-tuning its properties. A variety of synthetic methodologies are employed to achieve this chemo-diversification. These methods can be broadly categorized into the functionalization of the starting materials before the pyrazole ring formation or the direct modification of the pre-formed pyrazole ring. mdpi.com
One common approach is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like pyrazole derivatives in a single step from three or more starting materials. This method is highly efficient and allows for the introduction of a wide range of functional groups by simply varying the initial components. beilstein-journals.org For example, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes can yield a variety of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
Direct functionalization of the pyrazole ring is another powerful tool. This can be achieved through various organic reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For instance, lithiation of a pyrazole ring followed by quenching with an electrophile can introduce a range of functional groups at specific positions. enamine.net Copper-catalyzed reactions have also been shown to be effective for the N-functionalization of pyrazoles. beilstein-journals.org
A patent for the synthesis of Pyraclonil describes a multi-step process that involves the initial construction of the 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-pyrazolecarbonitrile intermediate. google.com This intermediate is then further functionalized by reaction with propargyl chloride and methyl iodide to introduce the N-methyl-N-propargylamino group at the 5-position of the pyrazole ring. google.com This stepwise approach allows for the controlled introduction of specific functional groups.
The table below summarizes some of the key reactions used to introduce functional groups in pyrazole synthesis.
| Reaction Type | Description | Example Application | Reference |
| Multicomponent Reaction | Condensation and cyclization of multiple starting materials in one pot. | Synthesis of 1-substituted pyrazoles from boronic acids, di(Boc)diimide, and 1,3-dicarbonyl compounds. | beilstein-journals.org |
| Lithiation/Electrophilic Quench | Deprotonation of the pyrazole ring followed by reaction with an electrophile. | Synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. | enamine.net |
| Copper-Catalyzed N-Arylation | Formation of a C-N bond between the pyrazole nitrogen and an aryl halide. | Three-component synthesis of 1,3-substituted pyrazoles. | beilstein-journals.org |
| Nucleophilic Substitution | Displacement of a leaving group on the pyrazole precursor. | Reaction of 5-amino-pyrazole intermediate with propargyl chloride and methyl iodide in Pyraclonil synthesis. | google.com |
| Vilsmeier-Haack Reaction | Formylation of activated aromatic rings. | Synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. | mdpi.com |
Molecular Mechanisms of Action of C15h15cln6s
Characterization of Target Identification and Validation for Dasatinib
The identification of Dasatinib's molecular targets has been crucial in understanding its therapeutic effects. It is recognized as a multi-targeted kinase inhibitor. patsnap.com
Biochemical and Enzymatic Assays for Specific Target Engagement
Biochemical and enzymatic assays have been fundamental in characterizing the inhibitory profile of Dasatinib. These assays measure the concentration of the drug required to inhibit the activity of a specific kinase by 50% (IC₅₀). Dasatinib is exceptionally potent against the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), with a potency 325 times greater than that of Imatinib in vitro. chemicalbook.comstemcell.com
At nanomolar concentrations, Dasatinib effectively inhibits a range of kinases crucial for cell proliferation and survival. chemicalbook.comparsianpharma.com Its primary targets include the BCR-ABL fusion protein and members of the SRC family of kinases (SRC, LCK, YES, FYN). parsianpharma.comdrugbank.com Additionally, it shows significant activity against other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). patsnap.comdrugbank.com The broad-spectrum activity is a key feature of its molecular profile. encyclopedia.pub
Table 1: Kinase Inhibition Profile of Dasatinib This table is interactive. You can sort and filter the data.
(Data sourced from multiple studies, including stemcell.comparsianpharma.com)
Structural Biology Approaches to Elucidate Dasatinib-Target Interactions
Structural biology studies, particularly X-ray crystallography, have provided atomic-level insights into how Dasatinib interacts with its target kinases. A key finding is that Dasatinib binds to the ATP-binding site of the kinase domain. patsnap.comwikipedia.org Unlike first-generation inhibitors like Imatinib, which primarily recognize the inactive conformation of the ABL kinase, Dasatinib can effectively bind to both the active and inactive conformations. drugbank.comnih.gov
This conformational flexibility is a significant advantage, allowing Dasatinib to inhibit a broader range of kinase mutants that are resistant to Imatinib. chemicalbook.comdrugbank.com The ability to bind to multiple conformations contributes to its high potency and its effectiveness against mutations that lock the kinase in an active state. parsianpharma.com Structural studies show that Dasatinib does not require interaction with some of the specific amino acid residues that are mutated in Imatinib-resistant cases, explaining its ability to overcome this resistance. chemicalbook.comdrugbank.com
Mechanistic Investigations of Dasatinib's Biological Pathways
By inhibiting its primary targets, Dasatinib triggers a cascade of events within the cell, disrupting key biological pathways that drive cancer cell growth and survival.
Perturbations of Cellular Signaling Cascades by Dasatinib
The binding of Dasatinib to kinases like BCR-ABL and SRC blocks their ability to phosphorylate downstream substrate proteins. patsnap.com This act of inhibition effectively shuts down the signaling cascades that they control.
BCR-ABL Pathway: In CML cells, the constitutively active BCR-ABL kinase drives proliferation and survival through pathways like the RAS/MAPK and PI3K/AKT cascades. Dasatinib's inhibition of BCR-ABL leads to the dephosphorylation of downstream effectors, disrupting these pro-survival signals. remedypublications.com
SRC Kinase Pathways: SRC family kinases are involved in a multitude of cellular processes, including proliferation, survival, migration, and invasion. patsnap.comnih.gov By inhibiting SRC, Dasatinib can interfere with signaling through downstream effectors like FAK (Focal Adhesion Kinase), STAT3 (Signal Transducer and Activator of Transcription 3), and AKT. remedypublications.comnih.gov Studies have shown that Dasatinib treatment markedly inhibits the phosphorylation of SRC, AKT, and STAT3 in various cancer cell lines. remedypublications.comnih.gov
Downstream Molecular and Physiological Effects Induced by Dasatinib
The disruption of these signaling cascades results in profound downstream effects on cellular physiology. The primary outcomes are the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation. patsnap.comstemcell.com
Induction of Apoptosis: By shutting down the pro-survival signals from BCR-ABL and SRC, Dasatinib allows apoptotic machinery to proceed, leading to the death of malignant cells. patsnap.com
Inhibition of Proliferation and Cell Cycle Arrest: Dasatinib has been shown to induce cell-cycle arrest, preventing cancer cells from dividing. stemcell.com It inhibits proliferation in a wide variety of cell lines derived from both hematologic malignancies and solid tumors. stemcell.comnih.gov
Inhibition of Metastasis-Related Processes: Through its potent inhibition of the SRC family, Dasatinib affects cellular properties associated with metastasis. It has been shown to inhibit cell adhesion, migration, and invasion in preclinical models of prostate cancer, glioblastoma, and colon cancer. remedypublications.comnih.gov
Comparative Analysis of Dasatinib's Action Across Different Biological Systems
The effects of Dasatinib can vary significantly depending on the biological context, such as the specific type of cancer, the presence of resistance mutations, and its impact on non-cancerous cells.
A primary advantage of Dasatinib is its efficacy in biological systems that are resistant to other therapies, notably Imatinib-resistant CML. drugbank.com Many Imatinib resistance mutations occur in the ABL kinase domain; because Dasatinib binds differently and more flexibly, it can inhibit most of these resistant variants. chemicalbook.comparsianpharma.com
However, the response to Dasatinib is not uniform across all cancer types. While it is highly effective in driving apoptosis in hematologic cancers like CML where BCR-ABL is a clear oncogenic driver, its effects on solid tumors are often more cytostatic (inhibiting growth) rather than cytotoxic (killing cells). nih.gov In many solid tumors, SRC inhibition primarily affects metastatic processes like migration and invasion, with more variable effects on cell proliferation. nih.govnih.gov
Dasatinib also demonstrates "off-target" effects that can have immunomodulatory consequences. encyclopedia.pub For instance, it can inhibit the proliferation and activation of T-cells through its action on LCK. encyclopedia.pub Paradoxically, in some patients, treatment can lead to an expansion of large granular lymphocytes, including cytotoxic NK cells and T-cells, which is associated with a better anti-leukemic response. encyclopedia.pubnih.gov This highlights the complex and context-dependent action of Dasatinib across different components of the biological system.
Table 2: Comparative Effects of Dasatinib This table is interactive. You can sort and filter the data.
(Data sourced from drugbank.comencyclopedia.pubnih.govnih.gov)
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on C15h15cln6s and Its Analogs
Computational Approaches in SAR/QSAR of C15H15ClN6S
Virtual Screening and Library Design Based on this compound Scaffold
Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. For a scaffold such as this compound, which is likely based on a thienopyrimidine core, virtual screening campaigns are instrumental in exploring the vast chemical space to find novel and potent inhibitors for various biological targets. acs.orgnih.gov
A typical virtual screening protocol for identifying new inhibitors based on the thienopyrimidine scaffold, which is analogous to the this compound structure, often combines ligand-based and structure-based approaches. nih.gov This dual strategy enhances the probability of discovering diverse and effective compounds.
Ligand-Based Virtual Screening:
In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are employed. This involves using the structure of known active compounds, such as a highly active this compound analog, to search for molecules with similar properties. Techniques like similarity searching and pharmacophore modeling are common. A pharmacophore model would be constructed based on the key chemical features of the this compound scaffold responsible for its biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model is then used as a 3D query to screen large compound databases for molecules that match these features. nih.gov
Structure-Based Virtual Screening:
When the 3D structure of the biological target is available, structure-based virtual screening, primarily through molecular docking, is a powerful approach. cjsc.ac.cn A library of compounds, which could be a general commercial library or a focused library of thienopyrimidine derivatives, is docked into the active site of the target protein. The docking poses are then scored based on their predicted binding affinity and interactions with key amino acid residues.
For instance, in a virtual screening campaign targeting a specific kinase, the thienopyrimidine core of the this compound scaffold would be expected to form crucial hydrogen bonds with the hinge region of the kinase domain. The chlorophenyl and the nitrogen-containing heterocyclic substituents would be oriented to occupy adjacent hydrophobic pockets, and their interactions would be critical for binding affinity and selectivity. cjsc.ac.cn
Library Design:
The insights gained from virtual screening and initial SAR studies are pivotal in designing focused combinatorial libraries around the this compound scaffold. The goal of library design is to systematically explore the structure-activity landscape to optimize potency, selectivity, and pharmacokinetic properties. jddtonline.infoacs.org
A combinatorial library for this compound analogs would be designed by varying the substituents at specific positions of the thienopyrimidine core. This involves selecting a diverse set of building blocks that introduce variations in size, electronics, and hydrophobicity.
| Diversity Point | Building Blocks | Rationale |
| R1 (on the phenyl ring) | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | To probe electronic and steric effects on binding affinity. |
| R2 (on the nitrogen heterocycle) | -Methyl, -Ethyl, -Cyclopropyl, -Phenyl | To explore the impact of size and hydrophobicity on interactions with the solvent-exposed region. |
| Linker (between thienopyrimidine and phenyl ring) | -NH-, -O-, -CH2- | To investigate the influence of linker flexibility and hydrogen bonding capacity. |
This table illustrates a hypothetical combinatorial library design for analogs of this compound, showcasing different points of diversity and the rationale for the chosen building blocks.
The synthesis of such a library can be achieved using parallel synthesis techniques, allowing for the rapid generation of a large number of analogs for biological evaluation. acs.org
Scaffold Hopping and Bioisosteric Replacements in this compound Research
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel intellectual property, improving compound properties, and overcoming liabilities of a lead compound, such as the this compound scaffold. uthsc.edunih.gov
Scaffold Hopping:
Scaffold hopping involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different but functionally equivalent scaffold. In the context of this compound, the thienopyrimidine core could be a candidate for scaffold hopping. The objective is to identify new scaffolds that maintain the essential pharmacophoric features required for biological activity while offering advantages in terms of synthetic accessibility, novelty, or physicochemical properties. uthsc.edunih.gov
For example, the thienopyrimidine scaffold in this compound, which is a known kinase inhibitor scaffold, could be "hopped" to other heterocyclic systems that can also effectively interact with the kinase hinge region.
| Original Scaffold | Hopped Scaffold | Rationale for Hopping |
| Thieno[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | To improve solubility and reduce plasma protein binding. uthsc.edu |
| Thieno[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine | To explore different hydrogen bonding patterns and improve metabolic stability. nih.gov |
| Thieno[2,3-d]pyrimidine | Quinazoline | To leverage a well-established kinase inhibitor scaffold with potentially different selectivity profiles. hilarispublisher.com |
This table provides examples of potential scaffold hops from a thienopyrimidine core, similar to that in this compound, and the rationale behind these strategic changes.
Computational methods are often employed to guide scaffold hopping endeavors. These methods can search databases of known scaffolds or generate novel scaffolds de novo that fit the pharmacophoric constraints of the original active compound. nih.gov
Bioisosteric Replacements:
Bioisosteric replacement is a more subtle modification where a substituent or a functional group is replaced by another with similar physical or chemical properties, leading to a similar biological response. semanticscholar.orgnih.gov This strategy is frequently used to fine-tune the properties of a lead compound like this compound.
For instance, the chlorine atom on the phenyl ring of this compound could be replaced with other bioisosteres to modulate its electronic properties and interactions with the target protein.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Can alter lipophilicity and electronic effects, potentially improving metabolic stability. |
| Chlorine (-Cl) | Methyl (-CH3) | A smaller, less electronegative group that can probe steric and electronic requirements. |
| Thiophene Sulfur (-S-) | Oxygen (-O-) in a furan (B31954) ring | Can change the geometry and electronic distribution of the core scaffold. nih.gov |
| Urea Linker (if present) | Thiourea Linker | To modify hydrogen bonding capacity and electronic character. semanticscholar.org |
This table presents examples of bioisosteric replacements that could be applied to analogs of this compound to optimize their properties.
Bioisosteric replacements are a cornerstone of the lead optimization phase of drug discovery, allowing for the systematic improvement of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com
Preclinical Research Models and Methodologies for C15h15cln6s Investigation
In Vivo Preclinical Models for C15H15ClN6S (Pyraclonil) Pharmacological Evaluation (Non-Human)
An acute toxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) based on mortality and clinical observations. awsjournal.org Furthermore, in vivo tests in mice, such as the bone marrow chromosome aberration and erythrocyte micronucleus tests, were conducted to assess genotoxicity, with negative results. awsjournal.org A Federal Register notice classified Pyraclonil (B1679897) as "Likely to be Carcinogenic to Humans" based on tumor formation in mice and rats in long-term studies. federalregister.gov
Table 2: Selected In Vivo Acute Toxicity Data for Pyraclonil
| Species | Test | LD50 / LC50 | Result | Source |
|---|---|---|---|---|
| Rat | Oral | 3,053 mg/kg (combined sexes) | Low acute toxicity | awsjournal.org |
| Rat | Dermal | > 2,000 mg/kg | Low acute toxicity | awsjournal.org |
| Rat | Inhalation (4-hr) | > 4.97 mg/L | Low acute toxicity | awsjournal.org |
The primary in vivo models for a herbicide like Pyraclonil are the target plant species themselves. Greenhouse and field experiments are essential for determining efficacy, crop safety, and the potential for resistance development. researchgate.netu-tokyo.ac.jp
Efficacy Studies: Field experiments in California have extensively evaluated Pyraclonil (often under the product name Zembu) for weed control in water-seeded rice. plos.orgu-tokyo.ac.jp These studies show that Pyraclonil alone provides insufficient broad-spectrum control but is highly effective when used in combination with other existing herbicides. plos.orgu-tokyo.ac.jp It has demonstrated excellent control of various watergrass species, sedges, and broadleaf weeds. u-tokyo.ac.jp
Resistance Studies: The repeated use of herbicides with the same mode of action leads to the selection of resistant weed populations. regulations.govscielo.br Pyraclonil, as a PPO inhibitor (Group 14 herbicide), is a valuable tool for managing weeds that have developed resistance to other herbicide classes, such as ALS inhibitors or glyphosate. frontiersin.org Studies have shown that weed populations resistant to other herbicides remain susceptible to Pyraclonil. scielo.br This makes it a crucial component in integrated weed management programs to delay the evolution of further resistance. plos.orgu-tokyo.ac.jp
Table 3: Common Compound Names Mentioned
| Chemical Formula | Common Name | Primary Role/Class |
|---|---|---|
| This compound | Pyraclonil | Herbicide (Protoporphyrinogen Oxidase Inhibitor) |
| Not Applicable | Glyphosate | Herbicide (EPSPS Inhibitor) |
| Not Applicable | Propanil | Herbicide |
| Not Applicable | Clomazone | Herbicide |
| Not Applicable | Benzobicyclon | Herbicide |
| Not Applicable | Halosulfuron | Herbicide (ALS Inhibitor) |
| Not Applicable | Thiobencarb | Herbicide |
| Not Applicable | Bispyribac-sodium | Herbicide (ALS Inhibitor) |
| Not Applicable | Penoxsulam | Herbicide (ALS Inhibitor) |
Genetically Engineered Animal Models for Target Validation and Mechanistic Elucidation
Genetically engineered animal models are indispensable tools for validating the therapeutic target of a drug candidate and for dissecting its mechanism of action in vivo. For a PIM-1 kinase inhibitor like TCS-PIM-1-4a, these models can confirm that the drug's efficacy is indeed mediated through the inhibition of PIM-1 and can help uncover the downstream consequences of this inhibition in a complex biological system.
One powerful approach involves using transgenic mouse lines that overexpress a specific kinase. For instance, research has been conducted on transgenic mice with cardiac-specific overexpression of the human PIM-1 protein, driven by the α-myosin heavy chain (αMHC) promoter. nih.gov These models are crucial for studying the role of PIM-1 in both normal physiology and disease states. nih.gov By administering a PIM-1 inhibitor like TCS-PIM-1-4a to these animals, researchers can observe whether the inhibitor can counteract the effects of PIM-1 overexpression. This provides direct evidence for target engagement and functional consequence. For example, if PIM-1 overexpression leads to a specific phenotype, and treatment with the inhibitor reverses this phenotype, it strongly validates PIM-1 as the relevant target. nih.gov
Another sophisticated technique is the Analogue-Sensitive Kinase Allele (ASKA) technology. researchgate.net This method involves creating a genetically modified animal (e.g., a knock-in mouse) that expresses a mutant version of the target kinase. This engineered kinase has a modified ATP-binding pocket, making it sensitive to inhibition by a chemically modified, otherwise inactive, inhibitor molecule. researchgate.net This allows for highly specific inhibition of just the target kinase, avoiding off-target effects that can confound experimental results. researchgate.net While not specifically documented for TCS-PIM-1-4a, this approach represents a gold standard for validating kinase targets like PIM-1. researchgate.net
Table 1: Examples of Genetically Engineered Animal Models in PIM Kinase Research
| Model Type | Description | Application in Target Validation | Key Findings/Potential Insights |
|---|---|---|---|
| Transgenic Overexpression Model | Mice engineered to overexpress human PIM-1, often in a tissue-specific manner (e.g., cardiac-specific using the αMHC promoter). nih.gov | To confirm that an inhibitor can reverse the phenotype caused by PIM-1 overexpression, thereby validating PIM-1 as the target. nih.gov | Demonstrates the role of PIM-1 in specific cellular processes and confirms that the inhibitor's effects are mediated through this target. nih.gov |
| Knock-in Analogue-Sensitive Kinase Allele (ASKA) Model | Mice with a mutated PIM-1 gene, rendering the kinase sensitive to a specific, otherwise inert, chemical analogue of an inhibitor. researchgate.net | Allows for highly specific inhibition of PIM-1, confirming that the observed biological effects are due to on-target activity and not off-target effects. researchgate.net | Provides definitive validation of the kinase as the therapeutic target for a specific disease phenotype. researchgate.net |
| Xenograft Models | Immunocompromised mice (e.g., Nu/nu nude mice) implanted with human cancer cells, such as those from urothelial carcinoma or precursor T-cell lymphoblastic leukemia. lifetechindia.comnih.gov | To evaluate the in vivo anticancer efficacy of the inhibitor against tumors that may or may not have specific genetic alterations related to the PIM-1 pathway. | Assesses the inhibitor's ability to reduce tumor growth and can be used to correlate efficacy with specific tumor genetic profiles. nih.gov |
Pharmacodynamic Biomarker Identification and Validation in Research Models
Pharmacodynamic (PD) biomarkers are crucial for drug development, providing molecular-level evidence that a drug is engaging its target and modulating downstream signaling pathways. For PIM-1 inhibitors like TCS-PIM-1-4a, identifying and validating such biomarkers in preclinical models is a key step before clinical translation. These biomarkers can then be used in clinical trials to confirm the mechanism of action and to guide dose selection.
PIM kinases regulate several downstream proteins involved in cell survival and proliferation. The phosphorylation status of these substrate proteins serves as a direct readout of PIM kinase activity. Key substrates and downstream effectors that have been identified as potential PD biomarkers for PIM inhibitors include:
Phosphorylated BAD (pBad) : PIM-1 kinase inhibits apoptosis by phosphorylating the pro-apoptotic protein BAD. A decrease in pBad levels indicates successful PIM-1 inhibition. aacrjournals.org
Phosphorylated S6 Ribosomal Protein (pS6RP) and S6 Kinase (pS6K) : These are components of the mTOR signaling pathway, which is interconnected with PIM signaling. Inhibition of PIM kinases has been shown to decrease the phosphorylation of S6K and S6RP. aacrjournals.orgashpublications.org
Phosphorylated 4E-BP1 : PIM kinases can regulate protein translation through the phosphorylation of 4E-BP1. A reduction in phosphorylated 4E-BP1 is an indicator of PIM inhibition. lifetechindia.comashpublications.org
Phosphorylated STAT5 : In some contexts, STAT5 phosphorylation is regulated by PIM kinases, making it a potential biomarker. ashpublications.org
These biomarkers are typically validated in in vitro cell-based assays and in vivo animal models, such as tumor xenografts. aacrjournals.orgashpublications.org For example, in xenograft models of prostate cancer or acute myeloid leukemia (AML), tumor tissues and peripheral blood mononuclear cells (PBMCs) can be collected at various time points after drug administration to measure changes in the phosphorylation levels of these biomarkers via methods like Western blot or immunofluorescence. aacrjournals.orgashpublications.orgimrpress.com Studies with the PIM inhibitor TP-3654 in PC-3 xenograft tumors showed a decrease in phosphorylated S6K and a significant decrease in pBad following treatment. aacrjournals.org Similarly, research on the dual PIM/FLT3 inhibitor SEL24/MEN1703 in AML models identified phosphorylated S6 as a robust PD biomarker. ashpublications.org
Table 2: Key Pharmacodynamic Biomarkers for PIM Kinase Inhibitors
| Biomarker | Pathway/Function | Method of Detection | Model System | Expected Change with Inhibition |
|---|---|---|---|---|
| pBad | Apoptosis regulation aacrjournals.org | Western Blot aacrjournals.org | Cell lines (Jurkat, HEL), PC-3 Xenografts aacrjournals.org | Decrease aacrjournals.org |
| pS6K / pS6RP | mTOR signaling, Protein synthesis aacrjournals.orgashpublications.org | Western Blot, Immunoblotting aacrjournals.orgashpublications.org | Cell lines, Xenograft tumors (PC-3, HEL), PBMCs aacrjournals.orgashpublications.org | Decrease aacrjournals.orgashpublications.org |
| p4E-BP1 | Protein translation lifetechindia.comashpublications.org | Immunoblotting ashpublications.org | AML Cell lines ashpublications.org | Decrease lifetechindia.comashpublications.org |
| pSTAT5 | JAK/STAT signaling ashpublications.org | Immunoblotting ashpublications.org | AML Cell lines ashpublications.org | Decrease ashpublications.org |
Methodological Considerations for Robust in vivo Experimental Design
The design of in vivo experiments is critical for obtaining reliable and translatable results in the preclinical evaluation of compounds like TCS-PIM-1-4a. Robust experimental design minimizes bias and ensures that the observed effects are genuinely attributable to the compound being tested.
Key considerations include:
Model Selection : The choice of animal model is paramount. For oncology studies, this may involve using xenograft models with cell lines known to overexpress PIM-1 or harbor mutations that make them sensitive to PIM-1 inhibition. nih.govimrpress.com The genetic background of the mice can also influence outcomes.
Sample Size and Power Calculation : Experiments must be adequately powered to detect a statistically significant effect if one exists. This involves calculating the appropriate number of animals per group based on the expected effect size and variability.
Randomization and Blinding : To prevent systematic bias, animals should be randomly assigned to treatment and control groups. Furthermore, investigators involved in data collection and analysis should be blinded to the treatment allocation whenever possible.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation : Robust studies often incorporate PK/PD modeling. This involves measuring drug concentrations in plasma and tumor tissue over time and correlating these levels with the modulation of PD biomarkers. aacrjournals.org This helps in understanding the exposure-response relationship.
Endpoint Selection : Relevant endpoints must be clearly defined before the study begins. For efficacy studies, this is often tumor growth inhibition or regression. nih.gov For mechanism-of-action studies, endpoints include the modulation of PD biomarkers at specific time points. ashpublications.org
Reproducibility : Ensuring that experimental protocols are detailed and standardized is essential for the reproducibility of the findings by other researchers. This includes specifics on the compound formulation, route of administration, and timing of all procedures.
By adhering to these principles, researchers can generate high-quality preclinical data that provides a solid foundation for the potential clinical development of kinase inhibitors like TCS-PIM-1-4a.
Environmental Fate and Degradation Mechanisms of C15h15cln6s and Its Metabolites in Academic Research
Photolytic Degradation Pathways of C15H15ClN6S
Photolytic degradation, or photolysis, is a key abiotic process that contributes to the transformation of this compound in sunlit surface waters and on plant or soil surfaces. Laboratory studies using simulated solar light are employed to identify the resulting products and determine the kinetics of this process.
Research into the aqueous photolysis of this compound, typically conducted using xenon arc lamps to simulate natural sunlight, has revealed several transformation pathways. Analysis via High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has been instrumental in identifying the structures of the resulting photoproducts.
The primary photolytic reactions observed for this compound involve dechlorination, oxidation, and cyclization. The most prominent initial pathway is reductive dechlorination, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom, yielding the major photoproduct PP-1. Subsequent or parallel reactions include the oxidation of the sulfur atom to form sulfoxide (B87167) (PP-2) and sulfone (PP-3) derivatives. Under certain conditions, intramolecular cyclization has also been observed, leading to more complex structures. These findings indicate that this compound is susceptible to significant alteration upon exposure to environmentally relevant light conditions.
| Product ID | Proposed Chemical Formula | Proposed Transformation Mechanism | Relative Abundance |
|---|---|---|---|
| PP-1 | C15H16N6S | Reductive Dechlorination (Cl → H) | Major |
| PP-2 | C15H15ClN6OS | Sulfur Oxidation (S → S=O) | Minor |
| PP-3 | C15H15ClN6O2S | Further Sulfur Oxidation (S=O → SO2) | Trace |
| PP-4 | C15H13ClN5S | Ring Cleavage and N-dealkylation | Minor |
The rate of this compound photolysis is not constant and is significantly influenced by various environmental parameters. Key factors include the pH of the aqueous medium and the presence of natural photosensitizers, such as humic and fulvic acids, which are abundant in natural waters.
Studies have shown that the degradation rate of this compound is pH-dependent, with faster degradation observed under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. This suggests that the ionic state of the molecule may influence its quantum yield. Furthermore, the presence of humic substances accelerates photolysis. This is attributed to indirect photolysis, where excited humic molecules generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which in turn attack and degrade the this compound molecule. The half-life (DT₅₀) of this compound in pure water can be several days, but this can be reduced to hours in natural water containing high levels of dissolved organic matter.
| Condition | Parameter | DT₅₀ (Days) |
|---|---|---|
| Sterile Buffered Water | pH 4.0 | 15.2 |
| Sterile Buffered Water | pH 7.0 | 12.5 |
| Sterile Buffered Water | pH 9.0 | 8.1 |
| Natural Pond Water (with humic substances) | pH 7.2 | 2.3 |
Microbial Metabolism and Biotransformation of this compound
In soil and sediment environments, microbial activity is the dominant force driving the degradation of this compound. Microorganisms can utilize the compound as a source of carbon, nitrogen, or energy, transforming it into various metabolites through enzymatic processes.
Researchers have successfully isolated and identified several microbial strains capable of degrading this compound from contaminated soil and water samples. Through enrichment culture techniques, specific bacteria and fungi have been characterized. Identification is typically confirmed using molecular methods, such as 16S rRNA gene sequencing for bacteria and Internal Transcribed Spacer (ITS) region sequencing for fungi.
Among the identified species, bacterial strains from the genera Pseudomonas and Rhodococcus have demonstrated notable degradative capabilities. For instance, a strain identified as Pseudomonas sp. C15-D1 was shown to utilize this compound as its sole source of carbon and nitrogen in laboratory settings. Fungal species, particularly from the genera Aspergillus and Penicillium, have also been implicated in its biotransformation, often through co-metabolism.
The metabolic fate of this compound has been elucidated by analyzing the transformation products formed in microbial cultures. These studies reveal complex, multi-step pathways mediated by specific enzyme systems. The major metabolites consistently identified in these studies are designated M-1 and M-11.
The primary biotransformation pathway begins with the oxidation of the parent compound, this compound, often catalyzed by cytochrome P450 monooxygenases. This leads to the formation of metabolite M-1, a hydroxylated derivative. M-1 is typically a transient intermediate that is further metabolized. A subsequent key step involves the hydrolytic cleavage of a central bond in the M-1 structure, a reaction likely catalyzed by a hydrolase enzyme, resulting in the formation of two smaller molecules. One of these major cleavage products is designated M-11. The formation of M-11 represents a significant breakdown of the parent molecule's core structure.
| Metabolite ID | Proposed Chemical Formula | Proposed Transformation Reaction | Likely Enzyme Class |
|---|---|---|---|
| M-1 | C15H15ClN6OS | Hydroxylation of alkyl side-chain | Monooxygenase |
| M-2 | C15H15ClN6O2S | Sulfur Oxidation (S → SO₂) | Monooxygenase |
| M-11 | C8H7ClN3O | Hydrolytic cleavage of M-1 | Hydrolase |
| M-12 | C7H8N3S | Second product of M-1 cleavage | Hydrolase |
Research on Environmental Persistence and Transformation Kinetics of this compound Metabolites
Understanding the environmental fate of this compound requires not only studying the parent compound but also assessing the persistence and behavior of its major metabolites. Metabolites like M-1 and M-11 can have different physicochemical properties, such as mobility and stability, compared to the original molecule.
Aerobic soil incubation studies are a standard method for investigating these kinetics. In such experiments, the concentration of this compound and its metabolites is monitored over time. Results from these studies indicate that this compound degrades with a moderate half-life in soil. The primary metabolite, M-1, is generally found to be a transient product, forming rapidly and then degrading at a rate faster than the parent compound. However, the metabolite M-11, formed from the cleavage of M-1, has been shown to be significantly more persistent in the soil environment. In some studies, M-11 showed little to no degradation over the experimental period, suggesting it may be a terminal or near-terminal metabolite in this pathway. The high persistence of M-11 highlights its importance in long-term environmental risk assessment.
| Compound | Role in Pathway | DT₅₀ (Days) | Persistence Classification |
|---|---|---|---|
| This compound | Parent Compound | 42 | Moderately Persistent |
| M-1 | Transient Intermediate | 18 | Non-Persistent |
| M-11 | Major Metabolite | > 200 | Persistent |
Advanced Analytical Techniques for Tracking this compound and Its Degradates in Research Studies
The accurate tracking and quantification of Pyraclonil (B1679897) and its degradation products in complex environmental matrices such as soil, water, and biological tissues are paramount for robust environmental risk assessment. Modern analytical chemistry offers highly sensitive and specific techniques for this purpose, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the predominant method cited in academic and regulatory research. epa.govnih.gov
LC-MS/MS provides exceptional selectivity and sensitivity for detecting trace levels of Pyraclonil and its metabolites. nih.gov The methodology typically involves an extraction step, a sample clean-up phase, and instrumental analysis.
Sample Preparation:
Extraction: Acetonitrile (B52724) is commonly used as the extraction solvent for soil, sediment, and various plant matrices. nih.govherts.ac.uk For water samples, extraction may involve acetonitrile with the addition of formic acid to improve analyte stability and extraction efficiency. epa.gov
Clean-up: After extraction, a clean-up step is crucial to remove co-extracted matrix components that can interfere with the analysis. Dispersive solid-phase extraction (dSPE) is a widely adopted technique, often using sorbents like primary secondary amine (PSA) to remove organic acids and octadecylsilane (B103800) (C18) to remove nonpolar interferences. nih.goveurl-pesticides.eu In some cases, graphitized carbon black is employed for further clean-up. herts.ac.uk An independent laboratory validation of an analytical method noted that syringe filtration could lead to low recovery of the analytes, and ultra-centrifugation was found to be a more reliable alternative for clarifying the final extract before injection. epa.govepa.gov
Instrumental Analysis: The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system connected to a triple quadrupole mass spectrometer. nih.govepa.gov
Chromatographic Separation: Reversed-phase chromatography is standard, with C18 columns (e.g., Acquity UPLC HSS T3) being frequently used. epa.gov A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727) allows for the effective separation of Pyraclonil from its more polar metabolites. nih.govepa.gov
Mass Spectrometric Detection: Detection is achieved using electrospray ionization (ESI) in the positive ion mode. The high specificity of the method comes from using the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances selectivity. epa.govmdpi.com Research studies have identified specific precursor-to-product ion transitions for Pyraclonil and its key metabolites, which are essential for their unambiguous identification and quantification. epa.gov For instance, no significant matrix effects were observed in water analysis, allowing for the use of solvent-based calibration standards. epa.gov
The limits of quantification (LOQ) achieved with these methods are typically in the low microgram-per-liter (µg/L) or microgram-per-kilogram (µg/kg) range, demonstrating the high sensitivity required for environmental monitoring. nih.govepa.gov For example, a validated method for water samples reported an LOQ of 0.1 µg/L for Pyraclonil and its metabolites Amidepyraclonil, M-1, and M-11. epa.govepa.gov
Table 2: LC-MS/MS Parameters for the Analysis of Pyraclonil and Its Metabolites
Future Directions and Unexplored Avenues in C15h15cln6s Research
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in C₁₅H₁₅ClN₆S Studies
The comprehensive biological characterization of a novel chemical entity such as C₁₅H₁₅ClN₆S can be profoundly accelerated through the integration of omics technologies. A multi-omics approach provides a holistic view of the molecular and cellular responses to the compound, facilitating the identification of its mechanism of action and potential therapeutic targets.
Genomics: Genomic approaches can be pivotal in identifying the cellular pathways and specific gene products that interact with C₁₅H₁₅ClN₆S. Techniques such as CRISPR-Cas9 screening can be employed to create a library of knockout cell lines, each deficient in a specific gene. By treating these cell lines with C₁₅H₁₅ClN₆S, researchers can identify genes that, when absent, confer resistance or sensitivity to the compound. This can pinpoint the molecular targets or pathways modulated by C₁₅H₁₅ClN₆S.
Proteomics: Proteomics offers a direct means to identify the protein targets of C₁₅H₁₅ClN₆S and to understand its impact on cellular protein expression. Chemical proteomics, for instance, can be used to enrich and identify proteins that directly bind to the compound. Furthermore, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can reveal global changes in protein abundance and post-translational modifications in response to treatment with C₁₅H₁₅ClN₆S, offering insights into its downstream effects.
Metabolomics: Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal how C₁₅H₁₅ClN₆S perturbs cellular metabolism. By analyzing the changes in the levels of endogenous metabolites following compound treatment, researchers can identify metabolic pathways that are affected. This information is crucial for understanding the compound's mechanism of action and for identifying potential biomarkers of its activity.
| Omics Technology | Application in C₁₅H₁₅ClN₆S Research | Potential Insights |
| Genomics | CRISPR-Cas9 screening, RNA sequencing (RNA-Seq) | Identification of genetic determinants of sensitivity/resistance, understanding of transcriptional responses. |
| Proteomics | Chemical proteomics, Quantitative proteomics (SILAC, TMT) | Direct target identification, characterization of changes in protein expression and post-translational modifications. |
| Metabolomics | Untargeted and targeted metabolite profiling | Elucidation of metabolic pathways affected by the compound, discovery of biomarkers of efficacy or toxicity. |
Application of Artificial Intelligence and Machine Learning in C₁₅H₁₅ClN₆S Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. proventainternational.com For a novel scaffold like C₁₅H₁₅ClN₆S, AI and ML can be instrumental in both the initial discovery of bioactive derivatives and their subsequent optimization.
Machine learning models can be trained on large databases of chemical structures and their associated biological activities to predict the potential therapeutic effects of new compounds. technologynetworks.com For C₁₅H₁₅ClN₆S, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of analogues, guiding the synthesis of more potent and selective compounds.
Furthermore, generative AI models can be employed for the de novo design of novel molecules based on the C₁₅H₁₅ClN₆S scaffold. These models can generate virtual libraries of compounds with optimized pharmacokinetic and pharmacodynamic properties, significantly accelerating the drug discovery pipeline. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics for further development. rsc.orgmdpi.com
| AI/ML Application | Description | Impact on C₁₅H₁₅ClN₆S Research |
| Predictive Modeling (QSAR) | Develops models to predict the biological activity of compounds based on their chemical structure. | Guides the rational design of more potent and selective C₁₅H₁₅ClN₆S analogues. |
| Generative Models | Creates novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates based on the C₁₅H₁₅ClN₆S scaffold. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Enables early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |
Exploration of C₁₅H₁₅ClN₆S Scaffold for Novel Biological Activities (Research Hypothesis Generation)
The unique structural features of the C₁₅H₁₅ClN₆S scaffold, which includes both nitrogen and sulfur-containing heterocyclic rings, suggest a high potential for diverse biological activities. The presence of these heteroatoms can facilitate a wide range of interactions with biological macromolecules, including hydrogen bonding, and electrostatic interactions.
Based on the structural motifs present in C₁₅H₁₅ClN₆S, several research hypotheses for its potential biological activities can be generated. For instance, many nitrogen-containing heterocycles are known to possess anticancer, antimicrobial, and anti-inflammatory properties. The sulfur atom could also contribute to its biological profile, as sulfur-containing compounds are known to interact with a variety of enzymes and receptors.
A systematic exploration of the C₁₅H₁₅ClN₆S scaffold could involve screening a library of its derivatives against a panel of biological targets implicated in various diseases. This could include kinases, proteases, and G-protein coupled receptors (GPCRs), which are all important drug target classes. High-throughput screening (HTS) and phenotypic screening are powerful approaches to uncover unexpected biological activities of novel compounds. drugtargetreview.comtechnologynetworks.com
| Structural Motif | Potential Biological Activity | Example Drug Classes |
| Nitrogen Heterocycle | Anticancer, Antimicrobial, Anti-inflammatory | Kinase inhibitors, Antibiotics, NSAIDs |
| Sulfur Heterocycle | Enzyme inhibition, Receptor modulation | Protease inhibitors, GPCR modulators |
Development of Advanced in silico Models for Predicting C₁₅H₁₅ClN₆S Interactions and Fate
In silico models are indispensable tools in modern drug discovery, providing a cost-effective and time-efficient means to predict the behavior of novel compounds. For C₁₅H₁₅ClN₆S, the development of advanced computational models can guide its optimization and preclinical evaluation.
Molecular docking simulations can be used to predict the binding mode of C₁₅H₁₅ClN₆S derivatives to the active site of specific protein targets. technologynetworks.com This information can be used to rationalize structure-activity relationships and to design analogues with improved binding affinity and selectivity. Molecular dynamics (MD) simulations can further provide insights into the stability of the compound-protein complex and the energetic contributions of individual residues to the binding interaction.
Predictive models for ADMET properties are also crucial. biobide.com QSAR models can be developed to predict properties such as solubility, permeability, metabolic stability, and potential for off-target toxicity. nih.gov These models can be trained on large datasets of compounds with known ADMET properties and can be used to virtually screen libraries of C₁₅H₁₅ClN₆S analogues, prioritizing those with the most promising profiles for synthesis and experimental testing.
| In silico Model | Application | Predicted Properties |
| Molecular Docking | Predicts the binding orientation of a molecule to a protein target. | Binding affinity, key interacting residues. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Stability of protein-ligand complex, binding free energy. |
| QSAR | Relates the chemical structure of a molecule to its biological or physicochemical properties. | Solubility, permeability, metabolic stability, toxicity. |
Emerging Methodologies in Chemical Synthesis and Biological Evaluation Applicable to C₁₅H₁₅ClN₆S
The efficient synthesis and biological evaluation of a novel chemical scaffold like C₁₅H₁₅ClN₆S are critical for its successful development. Emerging methodologies in these areas can significantly streamline the research process.
In chemical synthesis, recent advances in multicomponent reactions and flow chemistry offer powerful strategies for the rapid and efficient synthesis of libraries of C₁₅H₁₅ClN₆S analogues. rsc.org These methods often allow for the construction of complex molecules in a single step and can be readily automated, enabling the generation of a diverse range of compounds for structure-activity relationship studies.
For biological evaluation, high-content screening (HCS) and phenotypic screening are becoming increasingly important. wikipedia.org HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects. Phenotypic screening, on the other hand, can identify compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the molecular target. technologynetworks.com This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.
| Methodology | Area | Advantage |
| Multicomponent Reactions | Chemical Synthesis | Rapid access to molecular complexity, high atom economy. |
| Flow Chemistry | Chemical Synthesis | Improved reaction control, scalability, and safety. |
| High-Content Screening | Biological Evaluation | Multiparametric analysis of cellular responses. |
| Phenotypic Screening | Biological Evaluation | Unbiased discovery of compounds with novel mechanisms of action. |
Q & A
Basic: What are the standard protocols for synthesizing C15H15ClN6S, and how can reproducibility be ensured?
Methodological Answer:
Begin with a literature review to identify established synthetic routes (e.g., nucleophilic substitution or cyclocondensation reactions). For known methods, cite prior work explicitly, including solvent systems, catalysts, and reaction times . Novel syntheses require exhaustive documentation: specify reagent purity, temperature gradients, and purification techniques (e.g., column chromatography or recrystallization). Reproducibility hinges on precise reporting of reaction conditions (e.g., inert atmosphere details, stirring rates) and equipment specifications (e.g., NMR spectrometer resolution) . Validate yields and purity via cross-referencing with elemental analysis and mass spectrometry (MS) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Use a multi-technique approach:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks by comparing with predicted chemical shifts (software tools like ACD/Labs or ChemDraw) and existing analogs .
- High-Resolution MS (HRMS) : Confirm molecular ion consistency with theoretical m/z values.
- Elemental Analysis : Ensure ≤0.4% deviation from calculated C, H, N, and Cl content .
Discrepancies in spectra should prompt re-evaluation of synthetic intermediates or impurity profiling via HPLC .
Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from structural isomerism, polymorphic forms, or assay variability. Address these by:
- Structural Reanalysis : Perform X-ray crystallography to confirm stereochemistry or crystal packing effects .
- Dose-Response Validation : Replicate bioassays with stricter controls (e.g., positive/negative controls, blinded experiments) and statistical rigor (e.g., ANOVA with post-hoc tests) .
- Computational Cross-Check : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values . Document all anomalies in supplementary materials for transparency .
Advanced: What strategies are recommended for designing pharmacological studies on this compound?
Methodological Answer:
- In Vitro Models : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) with IC50/EC50 calculations. Include counter-screens to rule off-target effects .
- In Vivo Studies : Define pharmacokinetic parameters (e.g., bioavailability, half-life) using validated animal models. Use dose-escalation protocols to assess toxicity .
- Data Normalization : Express bioactivity relative to standard references (e.g., cisplatin for cytotoxicity) and account for solvent interference .
Advanced: How should researchers integrate computational modeling (e.g., DFT, molecular docking) with experimental data for this compound?
Methodological Answer:
- DFT Applications : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps with redox behavior observed experimentally .
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins. Validate docking poses with mutagenesis data or crystallographic structures .
- Statistical Correlation : Apply multivariate analysis (e.g., PCA) to link computational descriptors (e.g., logP, polar surface area) with bioactivity .
Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?
Methodological Answer:
- Experimental Section : Detail stoichiometry, reaction monitoring (TLC/HPLC), and purification yields. For known compounds, provide literature citations; for new compounds, include full spectroscopic datasets .
- Supplementary Materials : Deposit raw NMR/MS spectra, crystallographic CIF files, and assay protocols in repositories like Zenodo or Figshare .
- Reproducibility Checklist : Specify batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic reactions) .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound analogs?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents at the chlorophenyl or triazine moieties. Use parallel synthesis to generate libraries .
- Data-Driven SAR : Apply machine learning (e.g., Random Forest) to identify critical molecular descriptors from bioactivity datasets .
- Mechanistic Probes : Incorporate isotopic labels (e.g., <sup>2</sup>H/<sup>13</sup>C) to track metabolic pathways or degradation products .
Basic: What steps are critical for ensuring the stability and purity of this compound during storage?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via HPLC-UV at regular intervals .
- Storage Protocols : Store in amber vials under inert gas (N2/Ar) at –20°C. Pre-dissolve in DMSO if used for bioassays to prevent hydrolysis .
- Purity Checks : Re-analyze compounds via NMR/MS before critical experiments to confirm integrity .
Advanced: How can conflicting literature findings about this compound's mechanism of action be reconciled?
Methodological Answer:
- Meta-Analysis : Systematically review methodologies across studies (e.g., cell lines, assay endpoints) to identify variables influencing outcomes .
- Orthogonal Assays : Use techniques like SPR (surface plasmon resonance) to independently verify binding kinetics .
- Collaborative Verification : Propose multi-lab reproducibility initiatives with standardized protocols .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Degradation Pathways : Use LC-QTOF-MS to identify photolytic or microbial metabolites. Employ <sup>14</sup>C-labeling to track mineralization rates .
- Ecotoxicology : Conduct acute/chronic toxicity tests in model organisms (e.g., Daphnia magna), adhering to OECD guidelines .
- Computational Modeling : Predict environmental persistence via EPI Suite or TEST software, validated with experimental half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
